molecular formula C10H9FO3 B1394442 Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate CAS No. 1287218-43-2

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate

Cat. No.: B1394442
CAS No.: 1287218-43-2
M. Wt: 196.17 g/mol
InChI Key: ZUWUXFWWSPNMCA-UHFFFAOYSA-N
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Description

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a fluorophenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate typically involves the reaction of 2-fluorophenylacetic acid with an appropriate epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then esterified to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Fluorophenylacetic acid derivatives.

    Reduction: Fluorophenyl diols.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various biological targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate
  • Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate
  • Methyl 3-(2-Iodophenyl)oxirane-2-carboxylate

Uniqueness

Methyl 3-(2-Fluorophenyl)oxirane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and can influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 3-(2-fluorophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-4-2-3-5-7(6)11/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWUXFWWSPNMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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